3-bromo-2-fluoro-6-(trifluoromethoxy)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxybenzoic acid moiety.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various synthetic applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUIHKINCIKWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.